An In-depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde
An In-depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2,3,4-Trimethoxy-6-nitrobenzaldehyde. It covers the compound's core properties, synthesis, applications, and analytical characterization, providing field-proven insights and methodologies.
Core Chemical Identity and Properties
2,3,4-Trimethoxy-6-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. The presence of three methoxy groups and a nitro group on the benzaldehyde scaffold makes it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of both the aldehyde and nitro groups significantly influences the reactivity of the aromatic ring.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 52978-83-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₆ | [1][2] |
| Molecular Weight | 241.20 g/mol | [2] |
| IUPAC Name | 2,3,4-trimethoxy-6-nitrobenzaldehyde | [2] |
| Synonyms | 6-Nitro-2,3,4-trimethoxybenzaldehyde, Benzaldehyde, 2,3,4-trimethoxy-6-nitro- | [2] |
| InChIKey | BARDBXITMSPPQC-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C(=C(C(=C1)[O-])C=O)OC)OC | [2] |
| Appearance | Solid (Specific color and form data not widely available) |
| Melting/Boiling Point | Data not available in cited sources. | |
Synthesis Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde
The most direct route to 2,3,4-Trimethoxy-6-nitrobenzaldehyde is through the electrophilic nitration of its precursor, 2,3,4-Trimethoxybenzaldehyde. The methoxy groups are strongly activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The substitution pattern of the final product is a result of the interplay of these electronic effects.
Causality in Experimental Design
The choice of reagents and conditions is critical for achieving selective mono-nitration and preventing unwanted side reactions or over-nitration.
-
Nitrating Agent : A mixture of nitric acid and a milder acidic solvent like acetic acid is used.[6] This provides a controlled source of the nitronium ion (NO₂⁺) while avoiding the harsh conditions of mixed nitric and sulfuric acids, which could lead to oxidation of the aldehyde or demethylation of the methoxy groups.
-
Temperature Control : The reaction temperature must be kept low (below 20°C).[6] Electrophilic aromatic substitution is an exothermic process, and the starting material is highly activated. Low temperatures are essential to control the reaction rate, enhance regioselectivity, and minimize the formation of byproducts.
Step-by-Step Laboratory Protocol
This protocol is adapted from established methodologies for the nitration of activated aromatic systems.[6]
-
Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a mixture of nitric acid (70 mL) and acetic acid (35 mL). Cool the mixture in an ice bath to below 10°C.
-
Substrate Addition : Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 grams, 20.7 millimoles) to the cooled acid mixture over a period of 1 hour. It is critical to monitor the internal temperature and ensure it remains below 20°C throughout the addition.[6]
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir for an additional 10 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup and Quenching : Pour the reaction mixture into a beaker containing 350 mL of an ice-water slurry with vigorous stirring. This quenches the reaction and precipitates the crude product.[6]
-
Isolation : The resulting suspension should be kept in a dark environment. Separate the organic layer and extract the aqueous layer with a suitable solvent like chloroform (CHCl₃) or ethyl acetate.[6]
-
Purification : Combine the organic layers and dry over an anhydrous salt such as magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting residue can be further purified by precipitation or recrystallization from a solvent like n-hexane to yield the final product, 2,3,4-trimethoxy-6-nitrobenzaldehyde.[6]
Caption: Synthesis workflow for 2,3,4-Trimethoxy-6-nitrobenzaldehyde.
Core Applications in Research and Development
2,3,4-Trimethoxy-6-nitrobenzaldehyde is primarily utilized as a chemical intermediate for the synthesis of more complex organic compounds, particularly in the pharmaceutical and dye industries.[7]
Rationale for Use in Medicinal Chemistry
The true value of this molecule lies in the synthetic versatility of its functional groups. The non-nitrated core, 2,3,4-Trimethoxybenzaldehyde, is a known intermediate in the synthesis of Trimetazidine, an anti-anginal drug, highlighting the relevance of this substitution pattern in bioactive molecules.[4][8] The introduction of the nitro group at the 6-position opens up new synthetic possibilities:
-
Precursor to Amines : The nitro group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in drug development, as the resulting aniline derivative can be used in a vast number of subsequent reactions (e.g., amide bond formation, sulfonamide synthesis, diazotization) to build complex target molecules.
-
Modulation of Electronic Properties : The strong electron-withdrawing properties of the nitro group can be exploited to influence the reactivity of the aldehyde or to tune the electronic properties of a final drug candidate, which can be critical for receptor binding or pharmacokinetic properties.
-
Building Block for Heterocycles : The ortho-relationship between the aldehyde and the (soon-to-be-amine) group makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are privileged structures in medicinal chemistry.
Caption: Role as a versatile synthetic intermediate in drug discovery.
Analytical Characterization
Confirming the identity and purity of 2,3,4-Trimethoxy-6-nitrobenzaldehyde is essential. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[2]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals would include:
-
A singlet for the aldehyde proton (-CHO) in the highly deshielded region (typically δ 9.5-10.5 ppm).
-
A singlet for the lone aromatic proton on the ring.
-
Three distinct singlets for the three non-equivalent methoxy groups (-OCH₃), each integrating to 3 protons.
-
-
Mass Spectrometry : GC-MS analysis can confirm the molecular weight of the compound.[2] The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.2 g/mol .
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2,3,4-Trimethoxy-6-nitrobenzaldehyde is not widely available, general precautions for handling aromatic nitro compounds should be strictly followed.[1] Related nitrobenzaldehydes are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid formation of dust. Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. (n.d.). 2,3,4-Trimethoxy-6-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,3,4-trimethoxy-6-nitrobenzaldehyde | CAS#:52978-83-3. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52978-83-3, 2,3,4-TRIMETHOXY-6-NITROBENZALDEHYDE. Retrieved from [Link]
-
ChemWhat. (n.d.). What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde?. Retrieved from [Link]
- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
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